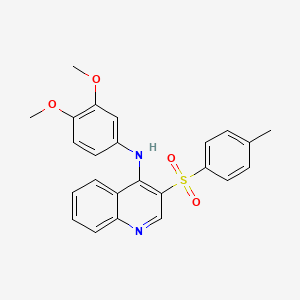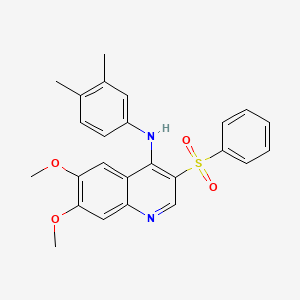
3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine, often referred to as BMPQ, is an important organic compound with a wide range of applications in scientific research. It is a small molecule that can be synthesized in the lab, and is used in a variety of biochemical and physiological experiments. BMPQ has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.
Aplicaciones Científicas De Investigación
BMPQ has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, as a fluorescent probe for the detection of proteins, and as a tool for the study of receptor-ligand interactions. It has also been used in studies of protein-protein interactions, and as a tool for the study of molecular recognition.
Mecanismo De Acción
The mechanism of action of BMPQ is not yet fully understood. However, it is thought to interact with proteins and other molecules through a combination of hydrogen bonding, hydrophobic interactions, and Van der Waals forces. It is also thought to interact with the active site of enzymes, thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPQ are not yet fully understood. However, it is thought to have a range of effects on cells and tissues, including inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of receptor-ligand interactions. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BMPQ in lab experiments has a number of advantages. It is a small molecule, which makes it easy to synthesize and handle in the lab. It is also relatively stable, and can be stored for long periods of time without degradation. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for the study of biochemical and physiological processes.
However, there are also a number of limitations to its use in lab experiments. It is not water soluble, and thus must be used in an organic solvent. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict how it will interact with different molecules.
Direcciones Futuras
There are a number of potential future directions for research into BMPQ. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with proteins and other molecules. Additionally, further research into its biochemical and physiological effects could provide valuable insights into its potential therapeutic applications. Additionally, further research into its synthesis methods could lead to improved methods for its production. Finally, further research into its use as a fluorescent probe could lead to improved methods for the detection of proteins.
Métodos De Síntesis
BMPQ can be synthesized using a variety of methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. This reaction produces a quinolin-4-amine, which can then be further modified to produce BMPQ. Other methods, such as reductive amination and Friedel-Crafts alkylation, can also be used to synthesize BMPQ.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-17-8-6-7-16(13-17)25-23-20-14-18(29-2)11-12-21(20)24-15-22(23)30(26,27)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCNLDPPIHVSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6482277.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)
![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)
![12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482302.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B6482324.png)


![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6482339.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6482343.png)
![3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6482351.png)
![1-(2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one dihydrochloride](/img/structure/B6482364.png)